molecular formula C19H19N3O2 B213503 N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide

N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide

Cat. No.: B213503
M. Wt: 321.4 g/mol
InChI Key: NALKHGRNCABKCM-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, which is a common motif in many biologically active molecules. The presence of carbamoyl and carboxamide groups further enhances its chemical versatility and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to ensure safety, cost-effectiveness, and scalability. This often involves the use of less toxic solvents and reagents, as well as the implementation of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized indole compounds .

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved often depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide is unique due to its indole core, which is less common in similar compounds. This structural feature provides distinct chemical properties and potential for diverse applications .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1,2,3-trimethylindole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-11-12(2)22(3)17-9-6-14(10-16(11)17)19(24)21-15-7-4-13(5-8-15)18(20)23/h4-10H,1-3H3,(H2,20,23)(H,21,24)

InChI Key

NALKHGRNCABKCM-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C)C

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C)C

Origin of Product

United States

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